4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Pharmaceutical Intermediate Analytical Chemistry Quality Control

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS 152298-51-6) is a chiral amino alcohol building block essential for sacubitril (LCZ696) synthesis. Generic substitution is not permissible-stereochemistry directly impacts downstream API potency and metabolic profiles. This bifunctional scaffold provides both nucleophilic amine and hydroxyl functionality for selective pharmacophore construction. • Key intermediate for angiotensin receptor-neprilysin inhibitors (ARNi); critical for LCZ696 API synthesis • Available as racemate or isolated (R)-enantiomer (CAS 135936-36-6) and (S)-enantiomer (CAS 160707-16-4) with full chiral HPLC certification • Supported by scalable patented process (WO2009102043A1) enabling reliable pilot-to-commercial transition

Molecular Formula C10H13Cl2NO
Molecular Weight 234.12 g/mol
CAS No. 152298-51-6
Cat. No. B128641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
CAS152298-51-6
Molecular FormulaC10H13Cl2NO
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CCO)CN)Cl)Cl
InChIInChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2
InChIKeyLGIGCDLFWQIHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-(3,4-dichlorophenyl)butan-1-ol: Chiral Amino Alcohol Building Block


4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS 152298-51-6) is a chiral amino alcohol building block featuring a 3,4-dichlorophenyl moiety and a butanol backbone terminated with a primary amine. This compound serves as a key intermediate in the synthesis of biologically active molecules, including LCZ696 (sacubitril) and other angiotensin receptor-neprilysin inhibitors (ARNi) . Its bifunctional nature, combining a nucleophilic amine and a hydroxyl group, enables its use as a versatile scaffold for constructing complex pharmacophores. The compound is available as both a racemic mixture (CAS 152298-51-6) and as isolated enantiomers: (R)-enantiomer (CAS 135936-36-6) and (S)-enantiomer (CAS 160707-16-4) .

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol: Purity & Enantiomeric Integrity


In pharmaceutical synthesis, the substitution of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol with a generic analog is not permissible due to the critical impact of stereochemistry on biological activity and the stringent purity requirements of downstream processes. The (R)-enantiomer (CAS 135936-36-6) and (S)-enantiomer (CAS 160707-16-4) exhibit distinct spatial arrangements that lead to different binding affinities and metabolic profiles, making them non-interchangeable in asymmetric syntheses . Furthermore, the presence of even trace impurities can propagate through synthetic steps, leading to off-target effects or reduced efficacy of the final drug product. Therefore, procurement specifications must include exact CAS number, enantiomeric purity (for chiral applications), and comprehensive analytical certification to ensure batch-to-batch consistency and regulatory compliance .

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol: Key Differentiators


Analytical Documentation & Purity

When procuring 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol, the availability of batch-specific analytical data is a key differentiator. Reputable vendors provide comprehensive analytical certificates, including HPLC purity, NMR, and GC, which are not uniformly offered by all suppliers. For instance, Bidepharm offers this compound with a standard purity of ≥95% and provides batch-specific NMR, HPLC, and GC data . In contrast, many generic suppliers may only provide a basic Certificate of Analysis (CoA) without detailed spectral data, introducing uncertainty in purity assessment. This quantitative and qualitative difference in analytical support is critical for laboratories requiring validated starting materials for reproducible synthesis.

Pharmaceutical Intermediate Analytical Chemistry Quality Control

Enantiomeric Purity: Racemate vs. Single Enantiomer

The racemic mixture (CAS 152298-51-6) and its isolated enantiomers ((R)-CAS 135936-36-6 and (S)-CAS 160707-16-4) are distinct chemical entities with different applications. While the racemate may be suitable for achiral or racemic syntheses, it cannot substitute for a specific enantiomer in asymmetric syntheses where stereochemistry dictates biological activity. The Sumitomo patent (WO2009102043A1) describes a method for producing optically active 4-amino-3-(3,4-dichlorophenyl)butan-1-ol, highlighting the commercial importance of enantiomerically pure forms . However, direct comparative biological activity data between the racemate and individual enantiomers is not publicly available. This absence of data underscores the need for rigorous chiral analysis (e.g., chiral HPLC or optical rotation) to verify enantiomeric purity when procuring a specific enantiomer.

Chiral Synthesis Asymmetric Catalysis Stereochemistry

Scalable Synthesis Process

The method patented by Sumitomo Chemical Co. (WO2009102043A1) claims an industrially advantageous process for producing optically active 4-amino-3-(3,4-dichlorophenyl)butan-1-ol . While the patent does not disclose direct comparative yield data against other methods, its existence indicates a proprietary, scalable process that may offer cost and efficiency benefits over traditional laboratory-scale syntheses. This process uses readily available starting materials and mild conditions, making it suitable for commercial production. For industrial procurement, sourcing from suppliers who implement such patented or optimized processes can ensure higher batch-to-batch consistency and lower cost per gram at scale, compared to smaller-scale, non-optimized syntheses.

Process Chemistry Large-Scale Synthesis Pharmaceutical Manufacturing

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol: Key Application Scenarios


Sacubitril & ARNi Synthesis

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a key intermediate in the synthesis of sacubitril, a neprilysin inhibitor used in combination with valsartan (LCZ696) for the treatment of heart failure . In this application, the compound's bifunctional nature allows for selective functionalization to build the complex sacubitril scaffold. The need for high enantiomeric purity in the final drug necessitates the use of either the pure (R)- or (S)-enantiomer of the intermediate, depending on the desired stereochemical outcome of the synthesis .

Asymmetric Synthesis of Chiral Drugs

The (R)- and (S)-enantiomers of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol are valuable chiral building blocks for the asymmetric synthesis of various pharmaceuticals . The presence of both amine and alcohol functionalities provides multiple points for stereoselective functionalization, enabling the construction of complex, stereochemically defined molecules. This application is particularly relevant for medicinal chemists developing new drug candidates where stereochemistry is critical for biological activity.

Analytical Method Development & QC

Given the importance of enantiomeric purity, 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol and its enantiomers serve as critical reference standards for the development and validation of chiral analytical methods (e.g., chiral HPLC, SFC) . Analytical laboratories use these compounds to establish methods for monitoring enantiomeric excess and impurity profiles in pharmaceutical manufacturing processes. The availability of batch-specific analytical data, including NMR, HPLC, and GC, from reputable suppliers is essential for this application .

Process Chemistry & Scale-up Studies

The patented, industrially scalable synthesis of optically active 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (WO2009102043A1) makes it an ideal candidate for process chemistry research and scale-up studies . Chemical engineers and process chemists can use this compound to validate and optimize large-scale synthetic routes, focusing on parameters such as yield, purity, and cost-effectiveness. The availability of a robust, scalable process reduces the risk associated with transitioning from laboratory synthesis to pilot plant and commercial production.

Technical Documentation Hub

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